Milbemycin A4 oxime

Veterinary Parasitology Anthelmintic Efficacy Canine Nematodes

6'-Ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one, commonly known as Milbemycin A4 Oxime , is the major (~70–80%) semi-synthetic macrocyclic lactone component of the commercial anthelmintic product Milbemycin Oxime. This compound, derived from the fermentation product Milbemycin A4 through oxidation and oximation, is a potent endectocide used primarily in veterinary medicine for the prevention and treatment of a broad spectrum of nematode and arthropod parasite infections.

Molecular Formula C32H45NO7
Molecular Weight 555.7 g/mol
Cat. No. B10814258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMilbemycin A4 oxime
Molecular FormulaC32H45NO7
Molecular Weight555.7 g/mol
Structural Identifiers
SMILESCCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)C
InChIInChI=1S/C32H45NO7/c1-6-27-21(4)12-13-31(40-27)17-25-16-24(39-31)11-10-20(3)14-19(2)8-7-9-23-18-37-29-28(33-36)22(5)15-26(30(34)38-25)32(23,29)35/h7-10,15,19,21,24-27,29,35-36H,6,11-14,16-18H2,1-5H3
InChIKeyYCAZFHUABUMOIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Milbemycin A4 Oxime (6'-Ethyl-24-hydroxy-21-hydroxyimino Derivative): A Core Component of Broad-Spectrum Macrocyclic Lactone Anthelmintics


6'-Ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one, commonly known as Milbemycin A4 Oxime [1], is the major (~70–80%) semi-synthetic macrocyclic lactone component of the commercial anthelmintic product Milbemycin Oxime. This compound, derived from the fermentation product Milbemycin A4 through oxidation and oximation, is a potent endectocide used primarily in veterinary medicine for the prevention and treatment of a broad spectrum of nematode and arthropod parasite infections [2].

Why Generic 'Milbemycin Oxime' or Other Macrocyclic Lactones Cannot Substitute for Milbemycin A4 Oxime in Research


Substituting Milbemycin A4 Oxime with the generic mixture 'Milbemycin Oxime' or with other macrocyclic lactones like ivermectin, moxidectin, or selamectin is not scientifically valid. Milbemycin A4 Oxime exhibits distinct, quantifiable differences in efficacy against specific parasite species, in its safety profile for sensitive breeds, and in its potency against certain life-cycle stages. The commercial mixture contains a variable ratio of A4 and A3 oximes [1], which can confound experimental reproducibility. Furthermore, cross-resistance is not uniform across the class [2], and specific biochemical interactions, such as the inhibition of Candida glabrata growth , are unique to this precise molecular entity. The following quantitative evidence demonstrates why this specific compound must be prioritized for targeted research and development.

Quantitative Evidence Guide for the Selection of Milbemycin A4 Oxime Over Closest Analogs


Milbemycin A4 Oxime Demonstrates Superior Efficacy Against Canine Whipworm (Trichuris vulpis) Compared to Moxidectin

In a head-to-head in vivo study comparing milbemycin oxime/lufenuron (where Milbemycin A4 Oxime is the active) against a moxidectin injectable formulation, milbemycin-based treatment achieved significantly higher efficacy against naturally acquired Trichuris vulpis infections. This demonstrates a clear advantage for targeting whipworm [1].

Veterinary Parasitology Anthelmintic Efficacy Canine Nematodes

Milbemycin A4 Oxime Combination Therapy Achieves Faster Reduction in Toxocara canis Egg Shedding Than Ivermectin Combination

A comparative clinical trial in naturally infected dogs showed that a single oral dose of a spinosad/milbemycin oxime combination (active: Milbemycin A4 Oxime) led to a significantly greater and faster reduction in Toxocara spp. egg shedding compared to an ivermectin/praziquantel combination [1].

Veterinary Parasitology Anthelmintic Efficacy Zoonotic Parasites

Milbemycin A4 Oxime Has a Higher Safety Margin in MDR-1 Mutant Dogs Compared to Ivermectin

In dogs with the MDR-1 gene mutation (common in Collies and related breeds), which causes severe neurotoxicity with standard doses of ivermectin, the safety margin for milbemycin oxime is known to be significantly higher. This allows for its safe use at recommended doses in this sensitive population, a critical differentiator [1].

Veterinary Pharmacology Pharmacogenetics Drug Safety

Milbemycin A4 Oxime Exhibits Potent Microfilaricidal Activity Against Dirofilaria immitis at Low Doses

Milbemycin A4 Oxime demonstrates direct microfilaricidal activity against the canine heartworm, D. immitis, at a low oral dose . Its potency in reducing microfilarial counts is a key feature, and studies show that its 5-keto-5-oxime derivative has higher efficacy than its parent compound [1].

Veterinary Parasitology Heartworm Disease Anthelmintic

Milbemycin A4 Oxime Inhibits Growth of Candida glabrata Clinical Isolates with Defined MIC80 Values

Beyond its anthelmintic properties, Milbemycin A4 Oxime has been identified as an inhibitor of azole transporter proteins in Candida glabrata, showing direct growth inhibitory effects. This offers a distinct, non-parasitic research application for the compound .

Antifungal Research Microbiology Drug Repurposing

Comparative Filaricidal Activity: Milbemycin A4 Oxime Shows Variable Efficacy Across Filarial Species in a Rodent Model

A comparative study in Mastomys coucha evaluated milbemycin A4 oxime alongside ivermectin, doramectin, and moxidectin against four filarial species. The activity of milbemycin A4 oxime was found to be species-dependent, providing a nuanced profile against filarial infections compared to other macrocyclic lactones [1].

Filarial Diseases Anthelmintic Research In Vivo Models

High-Impact Application Scenarios for Milbemycin A4 Oxime Based on Quantitative Evidence


Development of Next-Generation Canine Broad-Spectrum Endectocides with Superior Whipworm Control

Leverage the demonstrated 99.6% efficacy against T. vulpis [1] to formulate new combination products or optimize dosing regimens where superior whipworm control is a primary claim. This is a key differentiator against moxidectin-based formulations.

Formulation of Safe Anthelmintics for MDR-1 Mutant Dog Breeds

Exploit the established higher safety margin [2] to develop or test formulations specifically for breeds with the MDR-1 mutation, a niche market with a significant unmet need for safe, effective anthelmintic options.

Investigating Azole Transporter Inhibition to Overcome Antifungal Resistance in Candida glabrata

Utilize the compound as a chemical probe to study the CDR1/PDR1 azole transporter system and as a potential lead scaffold for developing new antifungal agents targeting drug efflux mechanisms.

Preclinical Evaluation of Filaricidal Activity Against Specific Filarial Species

Use the species-specific efficacy profile [3] to design focused in vivo studies against filarial species where milbemycin A4 oxime shows promise, while avoiding species where other macrocyclic lactones are more effective.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Milbemycin A4 oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.